Thiophene Substitution Position: 3-yl vs. 2-yl Regioisomer Comparison
The compound features a 5-bromothiophene substituted at the 3-position, distinguishing it from the more prevalent 2-yl regioisomer (e.g., CAS 1016744-09-4). In the Takeda LSD1 inhibitor patent series, the 3-substituted thiophene analogs consistently exhibit a distinct SAR profile compared to their 2-substituted counterparts, with the substitution position affecting both enzymatic inhibitory activity and monoamine oxidase (MAO) selectivity [1]. While direct head-to-head IC₅₀ data for this specific pair has not been publicly disclosed, the patent teaches that variations in the heteroaryl substitution pattern directly modulate LSD1 inhibitory potency across a range spanning from sub-micromolar to >10 µM [1].
| Evidence Dimension | LSD1 enzyme inhibition (IC₅₀) structure–activity relationship |
|---|---|
| Target Compound Data | Reported as an LSD1 inhibitor within the cyclopropanamine chemotype; precise IC₅₀ not publicly disclosed but structurally positioned within the active compound claims of the Takeda patent family. |
| Comparator Or Baseline | N-[(5-bromothiophen-2-yl)methyl]cyclopropanamine (CAS 1016744-09-4): no publicly available LSD1 IC₅₀; predicted to differ in activity profile based on regioisomeric SAR trends. |
| Quantified Difference | Class-level data from patent SAR table indicates that 3-substituted thiophene analogs can differ from 2-substituted analogs by a factor of ≥5-fold in LSD1 IC₅₀ depending on the specific substitution context. |
| Conditions | LSD1 enzyme inhibition assay: 50 mM Tris-HCl (pH 8.0), 0.1% BSA, 1 mM DTT, recombinant LSD1 enzyme, biotin-histone H3 monomethyl K4 peptide substrate, room temperature, 60 min incubation (Takeda patent assay conditions). |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting LSD1, selecting the 3-yl regioisomer provides a distinct SAR vector that may yield differentiated patent space and biological selectivity compared to the more widely explored 2-yl analogs.
- [1] Matsumoto, S.; Hattori, Y.; Toyofuku, M.; Morimoto, S.; Daini, M.; Kojima, T.; Kaku, T.; Ito, M. (Takeda Pharmaceutical Company Limited). Cyclopropanamine compound and use thereof. U.S. Patent 10,968,213, April 6, 2021. View Source
